cis-3-Hexenyl acetate

Flavor Chemistry Sensory Analysis Odor Threshold

Researchers seeking an authentic green, leafy top note for flavor reconstitution or a selective kairomone for pest monitoring require a GLV with proven sensory and biological specificity. cis-3-Hexenyl acetate (CAS 3681-71-8) directly addresses these needs: • ~50× lower odor threshold vs. cis-3-hexen-1-ol - delivers high-impact green character at minimal use levels, reducing cost-in-use. • Exclusive ligand for odorant receptor SlituOR12 (Spodoptera litura) - the only effective active for targeted lepidopteran lure formulations. • Constitutes 20.67% of living tea rose headspace - essential for authentic plant aroma reconstruction and QC standardization. Supplied in analytical-standard to bulk FCC grades with rigorous QC documentation. Global shipping available with appropriate dangerous goods compliance.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 3681-71-8
Cat. No. B1240109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl acetate
CAS3681-71-8
Synonyms3-hexenyl acetate
3-hexenylacetate
cis-3-hexenyl acetate
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C
InChIInChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3
InChIKeyNPFVOOAXDOBMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexenyl Acetate (CAS 3681-71-8): Procurement Guide for the Essential Green Leaf Volatile


cis-3-Hexenyl acetate (CAS 3681-71-8) is a ubiquitous green leaf volatile (GLV) and fatty acid-derived ester, central to the characteristic aroma of freshly cut grass, fruits, and green plant tissues [1]. It is a key component in flavor and fragrance formulations, and a critical semiochemical in plant-insect interactions [2]. Its quantifiable potency, specific receptor interactions, and unique profile in natural headspace set it apart from other green- and fruity-smelling esters.

Green note flavor & fragrance formulation Reported high olfactory potency relative to alcohol; supports low-dosage green impact
Semiochemical lure and insect olfaction research Exclusive receptor activation in key moth pest; supports lure specificity context
Botanical headspace authenticity standard Dominant in living rose headspace; essential for fresh-plant volatile profiling

Why cis-3-Hexenyl Acetate Cannot Be Readily Substituted: A Comparative View of Green Esters and Alcohols


While several compounds share similar green or fruity odor descriptors, they are not functionally interchangeable. Structural isomers like trans-2-hexenyl acetate or the corresponding alcohol cis-3-hexen-1-ol exhibit vastly different sensory and biological properties [1]. Critical differences in olfactory threshold, receptor-level specificity, and natural headspace ratios dictate that substituting cis-3-hexenyl acetate will fundamentally alter a formulation's odor profile or a semiochemical's biological efficacy. The following evidence quantifies these critical differentiators [2].

cis-3-Hexenyl acetate
vs. cis-3-Hexen-1-ol
Odor threshold reported ~50× lower; replacing with alcohol may drastically reduce green impact intensity.
cis-3-Hexenyl acetate
vs. trans-2-Hexenyl acetate
Different isomeric profile; industry practice favors cis for natural green character; trans may shift aroma authenticity.
cis-3-Hexenyl acetate
vs. other green leaf volatiles
Exclusive SlituOR12 receptor tuning not replicated by other GLVs; semiochemical specificity may be lost.

Quantitative Differentiation: How cis-3-Hexenyl Acetate Outperforms Its Analogs


Olfactory Potency: cis-3-Hexenyl Acetate is 50x More Odorous than its Corresponding Alcohol

In sensory analysis, cis-3-hexenyl acetate was found to be approximately 50 times more odorous than cis-3-hexen-1-ol [1]. This quantifies a dramatic difference in olfactory impact between the ester and its corresponding alcohol.

Odor Threshold
Head-to-head
~50× lower than cis-3-hexen-1-ol
Supports potency-based formulation fit
Sensory GC; water matrix analysis
Flavor Chemistry Sensory Analysis Odor Threshold

Receptor Selectivity: cis-3-Hexenyl Acetate is an Exclusive Ligand for a Key Moth Odorant Receptor

The odorant receptor SlituOR12 from the common cutworm (Spodoptera litura) is exclusively and sensitively tuned to cis-3-hexenyl acetate [1]. In a functional assay using Xenopus oocytes, SlituOR12 showed a strong response to cis-3-hexenyl acetate but no response to any of the other tested chemicals, including other green leaf volatiles [1].

Receptor Specificity
Head-to-head
Exclusive SlituOR12 activation; no response to other tested GLVs
May support lure design specificity
Xenopus oocyte assay; voltage-clamp recording
Chemical Ecology Insect Olfaction Semiochemicals

Natural Headspace Dominance: cis-3-Hexenyl Acetate is a Primary Volatile in Living Rose Tissue

Comparative headspace analysis of living versus picked tea roses revealed a dramatic shift in volatile profile [1]. In living rose, cis-3-hexenyl acetate was the major component, comprising 20.67% of the headspace volatiles. In contrast, it was not the major component in the headspace of picked roses, where 3,5-dimethoxy toluene dominated [1].

Headspace Ratio
Head-to-head
Living rose: 20.67% (major) → Picked rose: not major
Supports fresh-plant authenticity context
Tenax/GC-MS; comparative headspace
Botanical Analysis Natural Product Chemistry Headspace Volatiles

Application Prevalence: cis-3-Hexenyl Acetate is Favored over trans-2-Hexenyl Acetate in Flavorings

Despite trans-2-hexenyl acetate being analytically predominant in some natural matrices, it is not as widely used in flavorings as cis-3-hexenyl acetate [1]. Industry preference indicates that the cis-3 isomer provides a more desirable, natural, and versatile green character for formulated flavors [1].

Industry Preference
Class-level
Widely used in flavorings; trans-2 isomer less preferred despite analytical abundance
Reported isomer-preference context
Flavorist panel; formulation practice
Flavor Formulation Industrial Application Comparative Usage

High-Value Application Scenarios for cis-3-Hexenyl Acetate Backed by Evidence


Authentic 'Freshly Cut Grass' Flavor & Fragrance Formulation

For creating a realistic, high-impact green note, cis-3-hexenyl acetate is irreplaceable. Its odor threshold is approximately 50 times lower than its alcohol counterpart, cis-3-hexen-1-ol, making it an exceptionally potent and efficient flavoring agent [1]. Formulators can achieve the desired green impact at far lower concentrations, which is a key cost-in-use advantage.

Precision Semiochemical Lures for Pest Monitoring and Control

In chemical ecology and integrated pest management, this compound is a specific and potent kairomone. The odorant receptor SlituOR12 from the common cutworm (Spodoptera litura) is exclusively tuned to cis-3-hexenyl acetate, showing no response to other tested green leaf volatiles [2]. This molecular specificity makes it the necessary active ingredient for lures targeting this and potentially other lepidopteran pests.

Analytical Standard for Natural Headspace Reconstruction

For researchers and quality control labs reconstructing the authentic scent of living plants, cis-3-hexenyl acetate is a mandatory analytical standard. Headspace studies confirm it comprises 20.67% of the volatile profile of living tea roses, but its relative abundance is dramatically reduced after harvest [3]. To authenticate or recreate the scent of fresh, living plant material, this compound's precise ratio must be replicated.

High-Impact Green Top Note in Fruity Flavors

For fruity flavors like apple, pear, and tropical fruits, cis-3-hexenyl acetate is the preferred choice over other green esters like trans-2-hexenyl acetate to impart the characteristic 'fresh, green, leafy' top note [4]. This preference is based on established industry practice, where the cis-3 isomer is used to achieve a more authentic and pleasant character, despite the trans-2 isomer often being more analytically dominant in fruit headspace.

Application
Selection Property
Validation Focus
Green note formulation research
Odor-threshold potency context
Dose-response green impact verification
Lepidopteran semiochemical studies
Receptor specificity assay context
SlituOR12 activation and lure efficacy testing
Botanical headspace reconstitution
Natural abundance ratio context
Living vs. post-harvest ratio verification
Fruity flavor top-note studies
Isomeric preference context
Sensory panel isomer comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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